5-(2-Ethoxyphenyl)-N'-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- 5-(2-Ethoxyphenyl)-N’-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(2-Ethoxyphenyl)-N’-(1-(4-hydroxy-3-methoxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
303107-84-8 |
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Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-19-8-6-5-7-15(19)16-12-17(24-23-16)21(27)25-22-13(2)14-9-10-18(26)20(11-14)28-3/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
XXEWWCBEPAUIPP-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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